2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine
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Overview
Description
2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine is an organic compound that features a pyridine ring substituted with a chlorine atom at the 5-position and an amine group attached to a 2-methylpropan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine typically involves the reaction of 5-chloropyridine with a suitable amine precursor under controlled conditions. One common method involves the use of reductive amination, where 5-chloropyridine is reacted with 2-methylpropan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used for hydrogenation reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the structure-activity relationship studies conducted .
Comparison with Similar Compounds
Similar Compounds
5-Chloropyridine-2-boronic acid: Used in organic synthesis and pharmaceutical intermediates.
N-(5-Chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide: Investigated for its anticoagulant properties.
2-(Pyridin-2-yl)pyrimidine derivatives: Studied for their anti-fibrotic and anti-inflammatory activities.
Uniqueness
2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of the 2-methylpropan-1-amine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(5-chloropyridin-2-yl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-9(2,6-11)8-4-3-7(10)5-12-8/h3-5H,6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBDTZZWHNPTRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=NC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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